molecular formula C9H17NO5 B558205 Boc-Thr-OH CAS No. 2592-18-9

Boc-Thr-OH

Cat. No.: B558205
CAS No.: 2592-18-9
M. Wt: 219.23 g/mol
InChI Key: LLHOYOCAAURYRL-RITPCOANSA-N
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Description

Boc-Thr-OH, also known as N-(tert-Butoxycarbonyl)-L-threonine, is a derivative of the essential amino acid L-threonine. It is commonly used in peptide synthesis as a protecting group for the amino function. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained .

Biochemical Analysis

Biochemical Properties

Boc-L-threonine participates in various biochemical reactions. It is involved in the synthesis of 2,3-unsaturated glycosides, reacting with per-O-acetylated glucal in the presence of an Er(OTf)3 catalyst . The enzymes and proteins it interacts with are largely dependent on the specific biochemical pathway in which it is involved .

Cellular Effects

The cellular effects of Boc-L-threonine are primarily related to its role in protein synthesis. As a derivative of L-threonine, it contributes to the formation of proteins, which are fundamental to the structure and function of cells . The specific effects on cell signaling pathways, gene expression, and cellular metabolism would depend on the particular proteins being synthesized.

Molecular Mechanism

The molecular mechanism of Boc-L-threonine largely involves its role in protein synthesis. It is incorporated into peptide chains during the process of translation, contributing to the formation of proteins . The specific mechanism of action, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, would be dependent on the specific proteins being synthesized and their roles within the cell.

Temporal Effects in Laboratory Settings

The effects of Boc-L-threonine over time in laboratory settings would be dependent on the specific experimental conditions. It is known that Boc-L-threonine is stable under normal conditions . Any long-term effects on cellular function observed in in vitro or in vivo studies would likely be related to its role in protein synthesis.

Dosage Effects in Animal Models

The effects of Boc-L-threonine at different dosages in animal models have not been extensively studied. L-threonine, from which Boc-L-threonine is derived, is an essential amino acid in animals and is important for growth and development . Over-supplementation can lead to imbalances in amino acid profiles, while under-supplementation can fail to meet the animals’ nutritional needs .

Metabolic Pathways

Boc-L-threonine is involved in the metabolic pathway of protein synthesis . It is incorporated into peptide chains during the process of translation. The specific enzymes or cofactors it interacts with, as well as any effects on metabolic flux or metabolite levels, would be dependent on the specific proteins being synthesized and their roles within the cell.

Subcellular Localization

The subcellular localization of Boc-L-threonine would be dependent on the specific proteins being synthesized and their roles within the cell. As it is involved in protein synthesis, it would be expected to be found in the cytoplasm where protein synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-Thr-OH is typically synthesized by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group of L-threonine, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-Thr-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-Thr-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Thr-OH involves the protection of the amino group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under mild acidic conditions, allowing the amino group to participate in subsequent reactions. The molecular targets and pathways involved depend on the specific application and the reactions being carried out .

Comparison with Similar Compounds

Boc-Thr-OH can be compared with other Boc-protected amino acids, such as Boc-L-serine and Boc-L-tyrosine. These compounds share similar properties and applications but differ in their side chains and specific reactivity. This compound is unique due to its hydroxyl group, which can participate in additional reactions, providing versatility in peptide synthesis .

List of Similar Compounds

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHOYOCAAURYRL-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2592-18-9, 86748-77-8
Record name N-tert-Butoxycarbonyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2592-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(tert-butyloxycarbonyl)-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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